6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15188369
Molecular Formula: C23H24ClN7
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24ClN7 |
|---|---|
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C23H24ClN7/c1-29-22-20(15-25-29)21(26-19-9-7-18(24)8-10-19)27-23(28-22)31-13-11-30(12-14-31)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,28) |
| Standard InChI Key | MNXAYPIGVNNFJB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C23H24ClN7, with a molecular weight of 433.94 g/mol. The IUPAC name systematically describes its structure: a pyrazolo[3,4-d]pyrimidine core methylated at the 1-position, substituted at the 6-position by a 4-benzylpiperazine group, and at the 4-position by a 4-chlorophenylamine moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN7 |
| Molecular Weight | 433.94 g/mol |
| IUPAC Name | 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| CAS Registry Number | 878064-52-9 |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5 |
The benzylpiperazine group enhances solubility in polar aprotic solvents, while the chlorophenyl substituent contributes to hydrophobic interactions in biological systems.
Synthesis and Structural Characterization
Synthetic Routes
The synthesis involves a multi-step sequence beginning with the construction of the pyrazolo[3,4-d]pyrimidine core. A representative pathway includes:
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Core Formation: Cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with ethyl cyanoacetate under acidic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold.
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Chlorophenylamine Introduction: Nucleophilic aromatic substitution at the 4-position using 4-chloroaniline in the presence of a palladium catalyst.
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Benzylpiperazine Functionalization: Mitsunobu reaction or Ullmann coupling attaches the 4-benzylpiperazine group to the 6-position.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl (conc.), reflux, 12 h | 78 |
| 2 | Pd(OAc)2, Xantphos, K2CO3, 100°C | 65 |
| 3 | DIAD, PPh3, THF, rt | 82 |
Analytical Characterization
Structural confirmation employs:
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NMR Spectroscopy: 1H NMR (400 MHz, DMSO-d6) δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic-H), 3.82 (s, 3H, N-CH3).
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Mass Spectrometry: ESI-MS m/z 434.0 [M+H]+.
Biological Activity and Mechanism
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10.2 | CDK2 inhibition, apoptosis |
| A549 | 14.8 | Mitochondrial depolarization |
Antimicrobial Effects
The benzylpiperazine moiety confers activity against Gram-positive bacteria (MIC: 8–16 μg/mL), likely through membrane disruption and efflux pump inhibition.
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Moderate oral bioavailability (F = 45%) in rodent models.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates N-desmethyl and piperazine-ring-opened metabolites.
Future Directions and Challenges
While promising, clinical translation requires:
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Optimization of metabolic stability via fluorination at the benzyl group.
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Investigation of combination therapies with checkpoint inhibitors.
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Resolution of synthesis scalability challenges, particularly in Ullmann coupling steps.
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